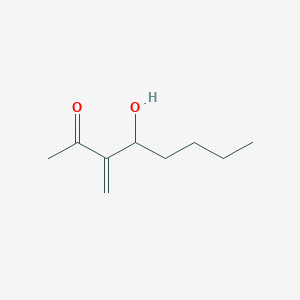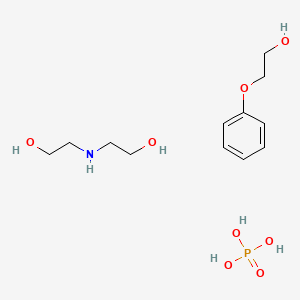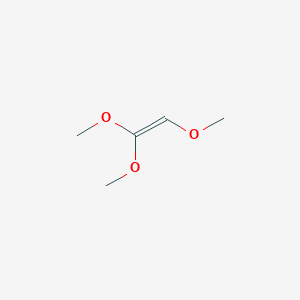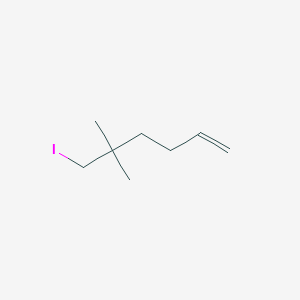![molecular formula C8H20N2O2 B14453684 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol CAS No. 74698-80-9](/img/no-structure.png)
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol is an organic compound that belongs to the class of amines It contains both an amino group and an ether group, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-propanol with isopropyl alcohol in the presence of a base to form 3-(propan-2-yl)oxypropan-1-ol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions typically involve moderate temperatures and the use of a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ether group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: Contains two amino groups but lacks the ether functionality.
Isopropanolamine: Contains an amino group and an alcohol group but lacks the ether linkage.
3-Aminopropanol: Contains an amino group and an alcohol group but lacks the isopropyl ether group.
Uniqueness
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol is unique due to the presence of both amino and ether groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
| 74698-80-9 | |
Formule moléculaire |
C8H20N2O2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
1-(2-aminoethylamino)-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H20N2O2/c1-7(2)12-6-8(11)5-10-4-3-9/h7-8,10-11H,3-6,9H2,1-2H3 |
Clé InChI |
KJPUNPWQEHPNGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(CNCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)



![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)


